![molecular formula C8H13NO6S3 B8511889 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate](/img/structure/B8511889.png)
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a thiazole ring substituted with methanesulfonyloxyethyl and methanesulfonyloxymethyl groups. It is primarily used as an intermediate in organic synthesis, particularly in the preparation of bioactive molecules and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate typically involves multiple stepsThe reaction conditions often involve the use of strong bases and sulfonyl chlorides under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to maintain consistency and efficiency. The industrial methods also emphasize safety and environmental considerations, ensuring that the production process is sustainable and compliant with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of the methanesulfonyloxy groups, which are good leaving groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine can yield a thiazole derivative with an aminoethyl group .
Wissenschaftliche Forschungsanwendungen
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The methanesulfonyloxy groups facilitate these reactions by serving as good leaving groups, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-N-Boc-4-(2-methanesulfonyloxyethyl)piperidine: This compound shares the methanesulfonyloxyethyl group but differs in its core structure, which is a piperidine ring instead of a thiazole ring.
2-methyl-2′-phenylpropionic acid derivatives: These compounds have similar sulfonyl groups but are used primarily for their antihistamine activity.
Uniqueness
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate is unique due to its thiazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of heterocyclic compounds and bioactive molecules .
Eigenschaften
Molekularformel |
C8H13NO6S3 |
|---|---|
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-[5-(methylsulfonyloxymethyl)-1,3-thiazol-4-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C8H13NO6S3/c1-17(10,11)14-4-3-7-8(16-6-9-7)5-15-18(2,12)13/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
OLSVAKMJHKINQS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OCCC1=C(SC=N1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



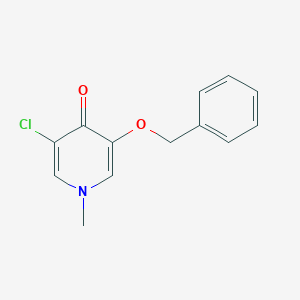
![N-[3-(3-Oxo-propyl)-phenyl]-methanesulfonamide](/img/structure/B8511815.png)

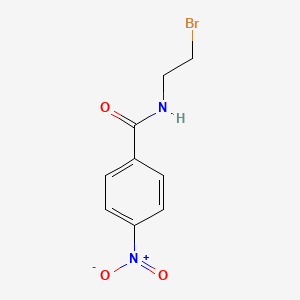
![1-Ethyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B8511845.png)

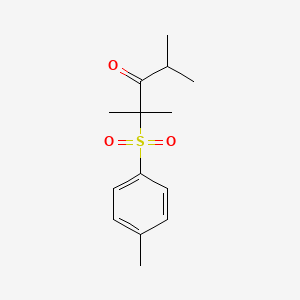

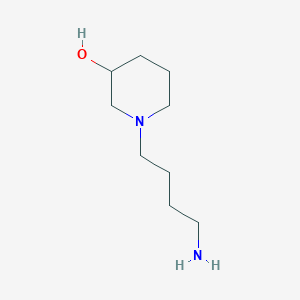
![7-(2-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8511870.png)
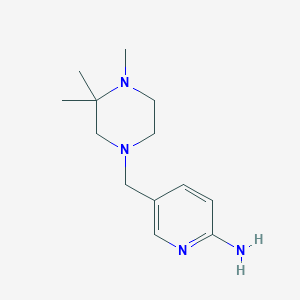
![1,3-Bis[4-(phenylethynyl)phenyl]propan-2-one](/img/structure/B8511882.png)
![2,2,6,6-Tetramethyl-4-[(oxiran-2-yl)methoxy]piperidine](/img/structure/B8511891.png)
